N-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}ethyl)nicotinamide
N-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}ethyl)nicotinamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0866051
InChI:
InChI=1S/C18H21N3O3/c1-13-5-6-16(10-14(13)2)24-12-17(22)20-8-9-21-18(23)15-4-3-7-19-11-15/h3-7,10-11H,8-9,12H2,1-2H3,(H,20,22)(H,21,23)
SMILES:
CC1=C(C=C(C=C1)OCC(=O)NCCNC(=O)C2=CN=CC=C2)C
Molecular Formula:
C18H21N3O3
Molecular Weight:
327.4 g/mol
N-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}ethyl)nicotinamide
CAS No.:
Cat. No.: VC0866051
Molecular Formula: C18H21N3O3
Molecular Weight: 327.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H21N3O3 |
|---|---|
| Molecular Weight | 327.4 g/mol |
| IUPAC Name | N-[2-[[2-(3,4-dimethylphenoxy)acetyl]amino]ethyl]pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C18H21N3O3/c1-13-5-6-16(10-14(13)2)24-12-17(22)20-8-9-21-18(23)15-4-3-7-19-11-15/h3-7,10-11H,8-9,12H2,1-2H3,(H,20,22)(H,21,23) |
| Standard InChI Key | BKIVTQNYTAVFPU-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)OCC(=O)NCCNC(=O)C2=CN=CC=C2)C |
| Canonical SMILES | CC1=C(C=C(C=C1)OCC(=O)NCCNC(=O)C2=CN=CC=C2)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator